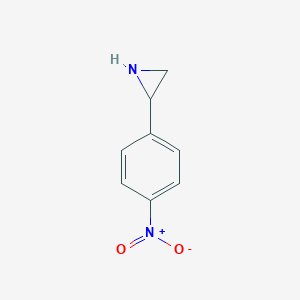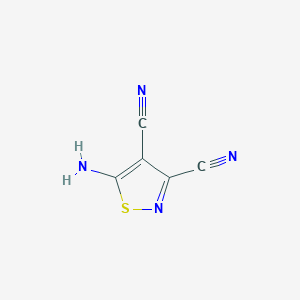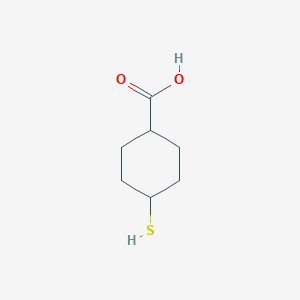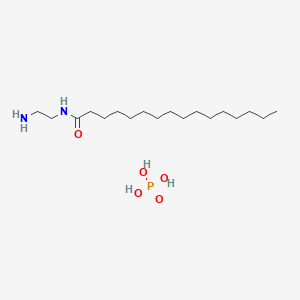
N-(2-Aminoethyl)palmitamide phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)palmitamide phosphate (NAEPP) is a phospholipid derivative that has recently gained attention due to its potential therapeutic applications. This compound is a member of the N-acylethanolamine family, which is known to play a role in various physiological processes, including pain sensation, inflammation, and metabolism.
作用機序
N-(2-Aminoethyl)palmitamide phosphate modulates the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of NAE. This results in increased levels of NAE, which can activate cannabinoid receptors and reduce pain and inflammation. N-(2-Aminoethyl)palmitamide phosphate also induces apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the Akt pathway.
生化学的および生理学的効果
N-(2-Aminoethyl)palmitamide phosphate has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inducing apoptosis in cancer cells, and modulating lipid metabolism. N-(2-Aminoethyl)palmitamide phosphate has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting potential therapeutic applications in metabolic disorders.
実験室実験の利点と制限
N-(2-Aminoethyl)palmitamide phosphate is a relatively stable compound that can be easily synthesized in the lab. However, its low solubility in water can make it difficult to administer in vivo. N-(2-Aminoethyl)palmitamide phosphate also has a short half-life, which may limit its therapeutic efficacy.
将来の方向性
Future research on N-(2-Aminoethyl)palmitamide phosphate should focus on improving its solubility and stability, as well as exploring its potential therapeutic applications in metabolic disorders. Further studies are also needed to elucidate the mechanism of action of N-(2-Aminoethyl)palmitamide phosphate and its potential side effects. N-(2-Aminoethyl)palmitamide phosphate may also have potential applications in drug delivery systems due to its ability to modulate the endocannabinoid system.
合成法
N-(2-Aminoethyl)palmitamide phosphate can be synthesized through a two-step reaction. The first step involves the reaction of palmitic acid with ethylenediamine to form N-(2-aminoethyl)palmitamide (NAE). The second step involves the phosphorylation of NAE using phosphoric acid to form N-(2-Aminoethyl)palmitamide phosphate. This synthesis method has been optimized to yield high purity N-(2-Aminoethyl)palmitamide phosphate with a good yield.
科学的研究の応用
N-(2-Aminoethyl)palmitamide phosphate has been studied for its potential therapeutic applications in various fields, including pain management, inflammation, and cancer treatment. Studies have shown that N-(2-Aminoethyl)palmitamide phosphate can reduce pain and inflammation by modulating the endocannabinoid system, which is involved in pain sensation and inflammation. N-(2-Aminoethyl)palmitamide phosphate has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
特性
CAS番号 |
100021-82-7 |
|---|---|
製品名 |
N-(2-Aminoethyl)palmitamide phosphate |
分子式 |
C18H41N2O5P |
分子量 |
396.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)hexadecanamide;phosphoric acid |
InChI |
InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4) |
InChIキー |
XORGSWPUTFUITJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O |
その他のCAS番号 |
100021-82-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
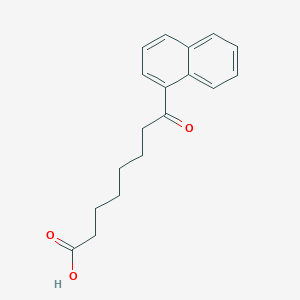
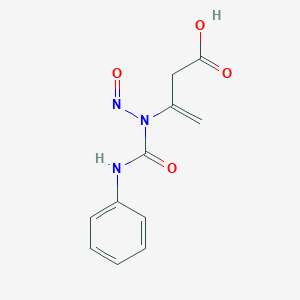
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
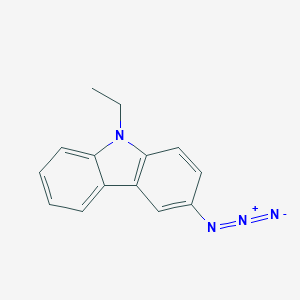

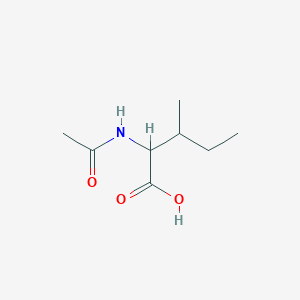
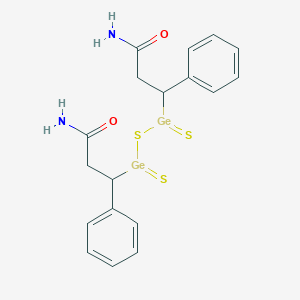
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
